molecular formula C21H21ClN2O5 B270873 2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B270873
M. Wt: 416.9 g/mol
InChI Key: LSBRMDPZTNGCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloroanilino group, an ethoxyphenyl group, and a pyrrolidinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with ethyl 2-oxo-3-pyrrolidinecarboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted anilines.

Scientific Research Applications

2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Chloroanilino)(oxo)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
  • 1-(2-Methoxycarbonylphenyl)-3-(2-methylphenyl)triazene
  • 1-(2-Methoxycarbonylphenyl)-3-(3-methylphenyl)triazene

Uniqueness

2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H21ClN2O5

Molecular Weight

416.9 g/mol

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21ClN2O5/c1-2-28-18-6-4-3-5-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-9-7-15(22)8-10-16/h3-10,14H,2,11-13H2,1H3,(H,23,25)

InChI Key

LSBRMDPZTNGCNI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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